Deca-3,6,9-trienoic acid

Description

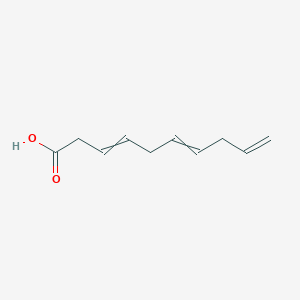

Deca-3,6,9-trienoic acid is a hypothetical or sparsely documented polyunsaturated fatty acid (PUFA) with a 10-carbon chain (C10:3) and three double bonds at positions 3, 6, and 9. Such PUFAs are critical in biological systems for membrane fluidity, signaling, and as precursors to bioactive molecules.

Properties

CAS No. |

92340-50-6 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

deca-3,6,9-trienoic acid |

InChI |

InChI=1S/C10H14O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2,4-5,7-8H,1,3,6,9H2,(H,11,12) |

InChI Key |

PTMJSBUAXWTMBY-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC=CCC=CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Deca-3,6,9-trienoic acid can be synthesized through several methods. One common approach involves the partial reduction of polyunsaturated fatty acids using hydrazine hydrate in ethanol. The reaction is typically carried out at temperatures between 50-55°C with air bubbling through the mixture .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as plant latex. For instance, the latex of Euphorbia pulcherrima contains this compound, which can be isolated through a series of extraction and purification steps involving petroleum ether and column chromatography .

Chemical Reactions Analysis

Types of Reactions: Deca-3,6,9-trienoic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or ozone.

Reduction: Partial reduction can be achieved using hydrazine hydrate.

Substitution: The compound can participate in substitution reactions, particularly with halogens.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrazine hydrate in ethanol at 50-55°C.

Substitution: Halogenation using bromine or chlorine in an inert solvent.

Major Products Formed:

Oxidation: Formation of epoxides or hydroxylated derivatives.

Reduction: Formation of partially saturated fatty acids.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Deca-3,6,9-trienoic acid has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the behavior of conjugated trienoic acids in various chemical reactions.

Biology: Investigated for its role in maintaining chloroplast function at low temperatures in plants.

Medicine: Potential therapeutic applications due to its anti-inflammatory and antioxidant properties.

Industry: Utilized in the production of specialized polymers and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of deca-3,6,9-trienoic acid involves its interaction with cellular membranes and enzymes. The compound’s conjugated double bonds allow it to participate in various biochemical pathways, influencing membrane fluidity and enzyme activity. It can also act as a signaling molecule, modulating inflammatory responses and oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Overview

The following table summarizes key trienoic acids with varying chain lengths and biological roles, derived from the evidence:

Key Research Findings

Physiological and Diagnostic Significance

- 5,8,11-Eicosatrienoic acid (C20:3): Elevated levels in plasma phospholipids correlate with essential fatty acid (EFA) deficiency in humans. A trienoic/tetraenoic ratio >0.4 indicates EFA deficiency, as seen in infants with dietary insufficiencies .

Oxidation and Gene Regulation

- Trienoic fatty acid oxidation products: In Arabidopsis mutants (e.g., vte2-1), oxidation of α-linolenic acid (C18:3) generates reactive aldehydes like malondialdehyde (MDA), which upregulate stress-responsive genes (e.g., GST1). Suppression of trienoic acids in quadruple mutants (fad3 fad7 fad8 vte2) reduces oxidative stress markers .

Structural and Functional Divergence

Chain Length and Double Bond Positioning

- Shorter chains (C10–C12) : Likely involved in volatile signaling (e.g., pheromones) due to higher volatility.

- Longer chains (C16–C20): Predominantly structural (membranes) or precursors for lipid mediators (e.g., jasmonates, eicosanoids).

- Double bond arrangement: Methyl-interrupted (e.g., α-linolenic acid) vs. conjugated systems influence oxidative stability and enzyme specificity. For example, ω-3 (C18:3) vs. ω-6 (C18:2) PUFAs have divergent inflammatory outcomes .

Evolutionary and Ecological Context

- Plant vs. algal systems : C12:3 in algae and C16:3/C18:3 in plants reflect adaptation to environmental niches. Algae utilize shorter-chain PUFAs for volatile signaling, while plants prioritize longer chains for stress adaptation .

- Human health : Imbalances in C18:3 and C20:3 levels are biomarkers for metabolic disorders, emphasizing the importance of dietary PUFA intake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.